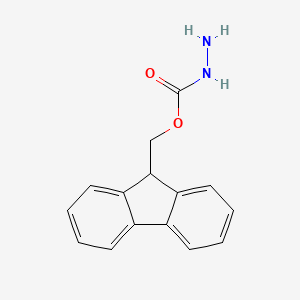

9-Fluorenylmethyl carbazate

Overview

Description

9-Fluorenylmethyl carbazate is a chemical compound with the molecular formula C15H14N2O2. It is primarily used as a derivatization reagent in high-performance liquid chromatography (HPLC) for the analysis of various steroids and carbohydrates . This compound is known for its high purity and stability, making it a valuable tool in analytical chemistry.

Mechanism of Action

- Role : These aliphatic amines act as catalysts for decomposing parent molecules, resulting in an autocatalytic decomposition process .

- This autocatalytic transformation enhances the photosensitivity of base-sensitive materials, such as in photopolymer systems .

- Downstream effects include improved photosensitivity characteristics in the presence of a photobase generator .

- Impact on Bioavailability : Since 9-FMC is not used as a therapeutic drug, its bioavailability is not a critical concern .

- In photopolymer systems, it enhances the crosslinking of polymer chains, improving material properties .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Biochemical Analysis

Biochemical Properties

9-Fluorenylmethyl carbazate is known for its ability to derivatize progesterone and other 3-keto steroids for HPLC analysis . It interacts with enzymes and proteins involved in steroid metabolism, facilitating the detection and quantification of these biomolecules. The compound forms stable adducts with the target molecules, enhancing their fluorescence properties and enabling sensitive detection.

Cellular Effects

In cellular systems, this compound influences various cellular processes by binding to specific receptors and enzymes . It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in protein function and cellular responses, making it a valuable tool for studying cellular mechanisms.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to target biomolecules through hydrazone formation . This interaction can inhibit or activate enzymes, depending on the specific target. The compound’s ability to form stable adducts with biomolecules also allows it to alter gene expression by modifying transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is stable under refrigerated conditions but may degrade at higher temperatures. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro experiments where it is used to label and track biomolecules.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage . At low doses, the compound is generally well-tolerated and can be used to study metabolic pathways and cellular processes. At high doses, it may exhibit toxic effects, including alterations in liver and kidney function. These dosage-dependent effects highlight the importance of careful dosing in experimental studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to steroid metabolism . It interacts with enzymes such as hydrolases and oxidoreductases, influencing the metabolic flux and levels of metabolites. The compound’s role in these pathways makes it a valuable tool for studying metabolic processes and identifying potential biomarkers.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and affinity for specific biomolecules.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . It is often directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can interact with target proteins and enzymes. This localization is crucial for its function and effectiveness in biochemical assays.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-fluorenylmethyl carbazate typically involves the reaction of fluorenylmethyl chloroformate with hydrazine. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows: [ \text{Fluorenylmethyl chloroformate} + \text{Hydrazine} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 9-Fluorenylmethyl carbazate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used.

Major Products: The major products formed from these reactions include various hydrazine derivatives and substituted carbazates .

Scientific Research Applications

9-Fluorenylmethyl carbazate has a wide range of applications in scientific research:

Chemistry: It is used as a derivatization reagent in HPLC for the analysis of steroids and carbohydrates.

Biology: It is employed in the labeling of biomolecules for fluorescence detection.

Medicine: It is used in the analysis of pharmaceutical compounds.

Industry: It is utilized in the quality control of various chemical products.

Comparison with Similar Compounds

- Benzyl carbazate

- Ethyl carbazate

- tert-Butyl carbazate

Comparison: 9-Fluorenylmethyl carbazate is unique due to its high stability and efficiency as a derivatization reagent. Compared to other carbazates, it provides better fluorescence and UV detection capabilities, making it more suitable for sensitive analytical applications .

Biological Activity

9-Fluorenylmethyl carbazate (Fmoc-hydrazide) is a versatile compound primarily known for its applications in the field of biochemistry, particularly as a fluorophore reagent for the detection of glycans. Its unique structure and properties make it a valuable tool in various biological assays and research applications. This article delves into the biological activity of this compound, highlighting its synthesis, applications, and relevant research findings.

- Molecular Formula : C₁₅H₁₄N₂O₂

- Molecular Weight : 254.284 g/mol

- Density : 1.3 g/cm³

- Melting Point : -170°C (dec.)

- Boiling Point : 485.8°C at 760 mmHg

- Flash Point : 247.6°C

These properties indicate that this compound is stable under various conditions, making it suitable for laboratory use.

Synthesis and Applications

This compound is synthesized through the reaction of fluorenylmethyl chloride with hydrazine derivatives. This compound serves as an effective fluorophore for the fluorimetric detection of glycans, which are essential components in many biological processes.

Key Applications:

- Fluorimetric Detection : Used to label glycans for enhanced detection sensitivity in various assays .

- Cell Culture Studies : Evaluated for its ability to facilitate cellular uptake of siRNA and other nucleic acids, demonstrating potential in gene delivery systems .

Case Studies and Research Findings

-

Fluorescent Labeling of Glycans :

Kinoshita et al. (2020) developed a method utilizing this compound for labeling glycans, simplifying their analysis via high-performance liquid chromatography (HPLC). The study reported significant improvements in detection sensitivity and accuracy . -

Cell Penetration and Transfection Efficacy :

A study involving the MCF7-luc cell line demonstrated that clusters formed with this compound effectively transfected siRNA into cancer cells without significant cytotoxicity. The particles formed showed good stability and a hydrodynamic diameter conducive to cellular uptake . -

DNA Binding Studies :

Research indicated that the structural characteristics of compounds formed with this compound significantly influenced their ability to bind DNA. This property is crucial for developing effective gene delivery systems .

Table 1: Summary of Biological Activities

| Study Reference | Application | Key Findings |

|---|---|---|

| Kinoshita et al. | Glycan Labeling | Enhanced sensitivity in HPLC analysis |

| MCF7-luc Study | siRNA Transfection | Effective cellular uptake with minimal toxicity |

| DNA Binding Study | Gene Delivery | Influenced by structural characteristics of complexes |

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-aminocarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c16-17-15(18)19-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCGPEUVGHDMLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189168 | |

| Record name | 9-Fluorenylmethyl chloroformate hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35661-51-9 | |

| Record name | 9-Fluorenylmethyl chloroformate hydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035661519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Fluorenylmethyl chloroformate hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Fluorenylmethyl carbazate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 9-fluorenylmethyl carbazate useful in characterizing saccharidic polymers?

A: this compound (Fmoc) acts as a labeling agent for polymers, facilitating their analysis. [] This is particularly helpful when studying saccharidic polymers synthesized via living cationic polymerization. By attaching Fmoc to the end of these polymers, researchers can employ techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOFMS) for detailed characterization. [] This approach helps determine the polymer's molecular weight, distribution, and identify any side reactions that might have occurred during synthesis. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.